2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a benzyloxy-substituted phenyl compound, followed by acylation with tert-butyl acetamide. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide compound, while oxidation may produce a carboxylic acid derivative.
Scientific Research Applications
2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in organic synthesis.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Benzyloxy)-3-(chloromethyl)phenyl)-N-(tert-butyl)acetamide
- 2-(4-(Benzyloxy)-3-(iodomethyl)phenyl)-N-(tert-butyl)acetamide
Uniqueness
The uniqueness of 2-(4-(Benzyloxy)-3-(bromomethyl)phenyl)-N-(tert-butyl)acetamide lies in its bromomethyl group, which offers distinct reactivity compared to its chloro- and iodo- counterparts. The bromomethyl group provides a balance between reactivity and stability, making it suitable for various synthetic applications.
Properties
Molecular Formula |
C20H24BrNO2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[3-(bromomethyl)-4-phenylmethoxyphenyl]-N-tert-butylacetamide |
InChI |
InChI=1S/C20H24BrNO2/c1-20(2,3)22-19(23)12-16-9-10-18(17(11-16)13-21)24-14-15-7-5-4-6-8-15/h4-11H,12-14H2,1-3H3,(H,22,23) |
InChI Key |
CRMDITXQIHJHGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.